molecular formula C17H16N2OS B5413203 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide

Cat. No. B5413203
M. Wt: 296.4 g/mol
InChI Key: GQXFQKAHZVCYTL-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide, also known as CPDT-2, is a synthetic compound that belongs to the class of cyclopenta[b]thiophene derivatives. CPDT-2 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels and the transient receptor potential vanilloid 1 (TRPV1) channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide is that it has been extensively studied in animal models, which provides a strong foundation for further research. Additionally, this compound has been shown to have relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide. One possible direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may provide insights into the development of new drugs that target ion channels in the brain. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The resulting compound is then reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene to yield this compound.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and anxiety. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-5-2-3-6-12(11)9-16(20)19-17-14(10-18)13-7-4-8-15(13)21-17/h2-3,5-6H,4,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXFQKAHZVCYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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